Cas no 1879819-56-3 (Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate)
Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate
- EN300-723056
- Sodium5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate
- 1879819-56-3
- 5-fluoro-2-methoxycarbonylbenzenesulfinate
-
- Inchi: 1S/C8H7FO4S.Na.H/c1-13-8(10)6-3-2-5(9)4-7(6)14(11)12;;/h2-4H,1H3,(H,11,12);;
- SMILES: C(C1C=CC(F)=CC=1S(O)=O)(=O)OC.[NaH]
Computed Properties
- Exact Mass: 239.98685229g/mol
- Monoisotopic Mass: 239.98685229g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.6Ų
Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-723056-0.05g |
sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate |
1879819-56-3 | 0.05g |
$612.0 | 2023-05-31 | ||
| Enamine | EN300-723056-0.1g |
sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate |
1879819-56-3 | 0.1g |
$640.0 | 2023-05-31 | ||
| Enamine | EN300-723056-0.25g |
sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate |
1879819-56-3 | 0.25g |
$670.0 | 2023-05-31 | ||
| Enamine | EN300-723056-0.5g |
sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate |
1879819-56-3 | 0.5g |
$699.0 | 2023-05-31 | ||
| Enamine | EN300-723056-1.0g |
sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate |
1879819-56-3 | 1g |
$728.0 | 2023-05-31 | ||
| Enamine | EN300-723056-2.5g |
sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate |
1879819-56-3 | 2.5g |
$1428.0 | 2023-05-31 | ||
| Enamine | EN300-723056-5.0g |
sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate |
1879819-56-3 | 5g |
$2110.0 | 2023-05-31 | ||
| Enamine | EN300-723056-10.0g |
sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate |
1879819-56-3 | 10g |
$3131.0 | 2023-05-31 |
Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate
Sodium 5-Fluoro-2-(Methoxycarbonyl)benzene-1-sulfinate (CAS No. 1879819-56-3): An Overview
Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate (CAS No. 1879819-56-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in the pharmaceutical and materials science sectors. This compound is characterized by its complex molecular structure, which includes a fluoro-substituted benzene ring, a methoxycarbonyl group, and a sulfinate moiety. These functional groups contribute to its reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical formula of Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate is C9H7FNaO4S, and it has a molecular weight of approximately 246.19 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the sulfonation of a fluoro-substituted benzoic acid derivative followed by methylation and sodium salt formation. The precise synthetic route can vary depending on the desired purity and yield, but it generally involves the use of reagents such as sodium hydride (NaH) and dimethyl sulfate (DMS).
In terms of physical properties, Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate is a white crystalline solid that is highly soluble in water and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility characteristics make it suitable for use in aqueous solutions and organic synthesis reactions. The compound also exhibits good thermal stability, which is crucial for its application in high-temperature processes.
The biological activity of Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate has been the subject of several recent studies. Research has shown that this compound can act as a potent inhibitor of specific enzymes involved in metabolic pathways, making it a promising candidate for the development of novel therapeutic agents. For instance, studies have demonstrated its ability to inhibit the activity of carbonic anhydrase, an enzyme implicated in various physiological processes including acid-base balance and ion transport. This inhibition could have potential applications in the treatment of conditions such as glaucoma and epilepsy.
Beyond its biological applications, Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate has also been explored for its use in materials science. Its unique combination of functional groups makes it an excellent precursor for the synthesis of advanced materials with tailored properties. For example, researchers have utilized this compound to develop new types of polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, coatings, and adhesives.
In the pharmaceutical industry, Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate is often used as an intermediate in the synthesis of drugs targeting specific diseases. Its ability to undergo selective chemical transformations makes it a versatile building block for drug discovery efforts. Recent advancements in synthetic methodologies have further expanded its utility by enabling more efficient and cost-effective production processes.
The environmental impact of Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate is another important consideration. Studies have shown that this compound can be biodegraded under certain conditions, reducing its potential for long-term environmental persistence. However, proper handling and disposal practices are still essential to minimize any adverse effects on ecosystems.
In conclusion, Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate (CAS No. 1879819-56-3) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for its use, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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